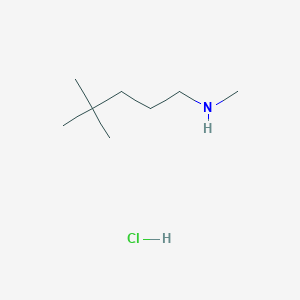

N,4,4-Trimethyl-1-pentanamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N,4,4-trimethylpentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-8(2,3)6-5-7-9-4;/h9H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXJSRNZLSCFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCNC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of action of N,4,4-Trimethyl-1-pentanamine hydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N,4,4-Trimethyl-1-pentanamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of N,4,4-Trimethyl-1-pentanamine hydrochloride, a synthetic amine with structural similarities to compounds known to interact with central nervous system (CNS) targets. Given its chemical structure, the primary hypothesis is its activity as a modulator of monoamine neurotransmission. We present a logical, multi-tiered experimental workflow designed to identify its molecular targets, define its functional activity, and assess its selectivity and safety profile at the cellular level. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols required for a thorough mechanistic investigation.

Introduction: The Scientific Imperative

N,4,4-Trimethyl-1-pentanamine hydrochloride belongs to a chemical class with a high potential for interacting with monoamine systems. Monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—are critical regulators of neurotransmission and are the primary targets for a wide range of therapeutics and psychostimulants.[1] A precise understanding of how a novel compound like N,4,4-Trimethyl-1-pentanamine hydrochloride interacts with these transporters and other potential off-targets is paramount for predicting its pharmacological effects, therapeutic potential, and possible adverse reactions.

This guide eschews a one-size-fits-all template, instead presenting a purpose-built strategy. We will proceed from broad, high-affinity screening to nuanced functional characterization, culminating in a comprehensive in vitro pharmacological profile.

The Core Hypothesis: A Monoamine Transporter Modulator

The aliphatic amine structure of N,4,4-Trimethyl-1-pentanamine hydrochloride strongly suggests a potential interaction with monoamine transporters (MATs). These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby terminating their signaling.[1][2] Compounds can interact with MATs in two primary ways:

-

Reuptake Inhibition (Blockade): The compound binds to the transporter but is not translocated, acting as a competitive antagonist to the endogenous neurotransmitter. This increases the synaptic concentration of the neurotransmitter.[3]

-

Substrate-Mediated Release (Releasing Agent): The compound is recognized by the transporter and translocated into the presynaptic neuron. This process can induce a reverse transport (efflux) of the endogenous neurotransmitter, significantly elevating its synaptic concentration.[1][4]

Our experimental workflow is designed to rigorously test this hypothesis and distinguish between these fundamental mechanisms.

Caption: Tiered experimental workflow for in vitro characterization.

Tier 1: Determining Molecular Targets and Binding Affinity

The first step is to ascertain if N,4,4-Trimethyl-1-pentanamine hydrochloride physically binds to the hypothesized targets and to quantify this interaction. The primary method for this is the competitive radioligand binding assay.

Causality: This assay is foundational. A compound cannot have a direct effect without first binding to its target. By measuring the displacement of a known high-affinity radioligand, we can determine the binding affinity (Ki) of our test compound. A low Ki value indicates high binding affinity.[5]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for in vitro transporter binding assays.[2]

Objective: To determine the binding affinity (Ki) of N,4,4-Trimethyl-1-pentanamine hydrochloride for human DAT, NET, and SERT.

Materials:

-

Cell membranes from HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Reference Compounds (for non-specific binding): GBR 12909 (DAT), Desipramine (NET), Citalopram (SERT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw cell membrane aliquots on ice and dilute to a final protein concentration of 5-20 µ g/well in ice-cold assay buffer.[2]

-

Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: 50 µL of assay buffer + 50 µL of radioligand solution + 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL of reference compound (10 µM final concentration) + 50 µL of radioligand solution + 100 µL of cell membrane suspension.

-

Test Compound: 50 µL of N,4,4-Trimethyl-1-pentanamine hydrochloride dilution series + 50 µL of radioligand solution + 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[2]

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters 3x with ice-cold assay buffer to remove unbound radioligand.[2]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Expected Data and Interpretation

The results should be summarized in a clear table.

| Target Transporter | Ki (nM) of N,4,4-Trimethyl-1-pentanamine HCl |

| Dopamine Transporter (DAT) | Experimental Value |

| Norepinephrine Transporter (NET) | Experimental Value |

| Serotonin Transporter (SERT) | Experimental Value |

A low nanomolar Ki value for one or more transporters confirms a high-affinity interaction and justifies proceeding to functional assays for those specific targets.

Tier 2: Functional Characterization at Monoamine Transporters

Binding does not equate to function. A compound can bind and inhibit transport, or it can bind and be transported itself, inducing efflux. A functional neurotransmitter uptake assay is essential to differentiate these possibilities.[4] Modern fluorescence-based assays offer a high-throughput, non-radioactive alternative to traditional methods.[6][7]

Caption: Hypothesized action of the compound at the monoamine transporter.

Experimental Protocol: Fluorescent Neurotransmitter Uptake Assay

This protocol is based on commercially available kits that use a fluorescent substrate mimicking monoamines.[6][8]

Objective: To measure the potency (IC50) of N,4,4-Trimethyl-1-pentanamine hydrochloride to inhibit uptake via hDAT, hNET, or hSERT.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96- or 384-well black, clear-bottom microplates.

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices), containing a fluorescent substrate and a masking dye to quench extracellular fluorescence.[8]

-

Hanks' Balanced Salt Solution (HBSS) or similar assay buffer.

-

Reference inhibitors (e.g., GBR 12909, Desipramine, Citalopram).

-

Fluorescence microplate reader with bottom-read capability.

Procedure:

-

Cell Plating: Seed cells at an optimized density (e.g., 40,000-60,000 cells/well for a 96-well plate) and allow them to form a confluent monolayer overnight.[8]

-

Compound Preparation: Prepare a dilution series of N,4,4-Trimethyl-1-pentanamine hydrochloride and reference inhibitors in assay buffer.

-

Treatment: Remove the culture medium from the cells and wash with assay buffer. Add the compound dilutions to the respective wells and incubate for 10-30 minutes at 37°C.

-

Uptake Initiation: Prepare the dye loading solution containing the fluorescent substrate and masking dye according to the kit manufacturer's instructions. Add this solution to all wells to initiate the uptake reaction.[8]

-

Signal Detection: Immediately transfer the plate to a pre-warmed fluorescence plate reader. Measure the fluorescence intensity kinetically over 10-30 minutes or as an endpoint reading. The increase in intracellular fluorescence corresponds to transporter activity.

-

Data Analysis:

-

For each concentration, calculate the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence.

-

Normalize the data, setting the uninhibited control (vehicle only) as 100% activity and the fully inhibited control (high concentration of reference inhibitor) as 0% activity.

-

Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Interpretation: Differentiating Inhibitors from Releasers

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| N,4,4-Trimethyl-1-pentanamine HCl | Experimental Value | Experimental Value | Experimental Value |

| Cocaine (Reference Inhibitor) | ~200-700[9] | ~200-700[9] | ~200-700[9] |

| Amphetamine (Reference Releaser) | ~600[9] | ~70-100[9] | >20,000[9] |

A potent IC50 value in this assay confirms the compound is a functional inhibitor of the transporter. However, releasing agents also produce an IC50 value because they compete with the fluorescent substrate for transport. Therefore, a low IC50 value indicates the compound is either an inhibitor or a releaser. To distinguish between these, an efflux assay is required.

Tier 3: Investigating Efflux and Secondary Mechanisms

Efflux Assay: The Definitive Test for Releasers

An efflux assay directly measures whether a compound can induce reverse transport of a pre-loaded substrate.

Protocol Rationale: Cells are first loaded with a labeled substrate (e.g., [³H]dopamine). After washing away the extracellular label, the cells are exposed to the test compound. A releasing agent will cause a rapid increase in the amount of labeled substrate in the extracellular medium.[4]

Expected Outcome:

-

Inhibitor (e.g., Cocaine): Will cause little to no increase in efflux.

-

Releaser (e.g., Amphetamine): Will cause a significant, concentration-dependent increase in efflux.

Monoamine Oxidase (MAO) Inhibition Assay

Many CNS-active compounds also interact with MAO-A and MAO-B, the enzymes responsible for degrading monoamines intracellularly.[10] Inhibition of MAO can potentiate the effects of transporter inhibition.

Protocol Rationale: A chemiluminescent assay (e.g., MAO-Glo™) provides a rapid and sensitive method to assess MAO inhibition.[11] This assay uses a derivative of luciferin as a substrate for MAO. When the MAO-catalyzed reaction occurs, the product is converted into luciferin, which generates light in a subsequent reaction. A decrease in the light signal indicates inhibition of MAO activity.

Procedure:

-

Incubate recombinant human MAO-A or MAO-B with a dilution series of N,4,4-Trimethyl-1-pentanamine hydrochloride.[10][12]

-

Add the MAO substrate and incubate to allow the enzymatic reaction to proceed.

-

Add the Luciferin Detection Reagent to terminate the MAO reaction and initiate light production.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percent inhibition of the luminescent signal against the log concentration of the test compound.

Tier 4: Assessing Selectivity and Cellular Health

Broad Receptor Panel Screening

To build a comprehensive profile, the compound should be screened against a panel of other CNS receptors, ion channels, and transporters (e.g., adrenergic, serotonergic, histaminergic receptors). This is typically done via competitive binding assays and reveals potential off-target interactions that could lead to side effects.

In Vitro Cytotoxicity Assay

It is crucial to ensure that the observed effects in functional assays are due to specific interactions with the target, not general cellular toxicity.[13]

Protocol Rationale: The Neutral Red Uptake (NRU) assay is a reliable colorimetric method for assessing cell viability. It is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[13] A decrease in the amount of dye retained by the cells correlates with cell death or a loss of membrane integrity.[14]

Procedure:

-

Culture relevant cells (e.g., HEK293 or a neuronal cell line like SH-SY5Y) in a 96-well plate.

-

Expose the cells to a concentration range of N,4,4-Trimethyl-1-pentanamine hydrochloride for a defined period (e.g., 24-48 hours).

-

Incubate the cells with a medium containing Neutral Red dye. Viable cells will take up the dye into their lysosomes.

-

Wash the cells and then extract the dye using a solubilization solution (e.g., acidified ethanol).

-

Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm).

-

Calculate the concentration that causes a 50% reduction in viability (IC50) relative to untreated control cells.

Interpretation: The cytotoxicity IC50 should be significantly higher than the Ki and functional IC50 values for the primary targets. A large therapeutic window (Cytotoxicity IC50 / Target IC50) suggests the compound's primary mechanism of action is not due to general toxicity.

Data Synthesis and Conclusion

By integrating the data from all four tiers, a clear mechanistic portrait of N,4,4-Trimethyl-1-pentanamine hydrochloride emerges. For example:

-

Scenario A: Selective NET Inhibitor: Low nM Ki and IC50 for NET, with >100-fold lower affinity/potency for DAT and SERT. No activity in efflux or MAO assays. Cytotoxicity IC50 is in the high µM range.

-

Scenario B: Non-selective Monoamine Releaser: Low to moderate nM IC50 values for DAT, NET, and SERT in the uptake assay, coupled with strong, concentration-dependent activity in the efflux assay for all three transporters.

-

Scenario C: "Dirty" Drug: High affinity for multiple MATs and significant off-target binding to other receptors (e.g., serotonin 5-HT2A or alpha-adrenergic receptors) at similar concentrations.

This systematic in vitro investigation provides the essential foundation for understanding the pharmacological properties of N,4,4-Trimethyl-1-pentanamine hydrochloride. The results generated through these protocols are critical for guiding further preclinical development, including in vivo behavioral studies and ADME/Tox profiling, ultimately determining its potential as a therapeutic agent.

References

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

-

Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit Product Insert. Available from: [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68(1), 12-15. Available from: [Link]

-

Hondebrink, L., et al. (2017). Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. Toxicology in Vitro, 45(Pt 1), 60-71. Available from: [Link]

-

Cozzi, N. V., et al. (2001). Rapid and Efficient Method for Suspending Cells for Neurotransmitter Uptake Assays. BioTechniques, 31(4), 782-786. Available from: [Link]

-

Richter, M. J., et al. (2017). In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. Toxicology Letters, 275, 54-62. Available from: [Link]

-

Zhang, L., et al. (2007). In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. Toxicology in Vitro, 21(4), 734-40. Available from: [Link]

-

Cavanagh, H. (2013). Cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays. DORAS - DkIT Online Repository and Archive. Available from: [Link]

-

Micheli, F., et al. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters, 20(18), 5410-5414. Available from: [Link]

-

Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Mutagenicity. IntechOpen. Available from: [Link]

-

Cyprotex - Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

-

Alwi, S. S. S., et al. (2021). Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences, 17(2), 261-269. Available from: [Link]

-

Asghari, S., et al. (2022). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 21, 236-248. Available from: [Link]

-

Adhikari, A., et al. (2023). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 28(21), 7393. Available from: [Link]

-

Ellis, C. R., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. Available from: [Link]

-

Yasuda, Y., et al. (2021). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. International Journal of Molecular Sciences, 22(16), 8899. Available from: [Link]

-

Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-554. Available from: [Link]

-

Andersen, J., et al. (2014). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 5, 13. Available from: [Link]

-

Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. Available from: [Link]

-

Taylor & Francis. Monoamine transporters – Knowledge and References. Available from: [Link]

-

Ramamoorthy, S., & Ramamoorthy, J. D. (2018). Overview of Monoamine Transporters. Current Protocols in Pharmacology, 81(1), e36. Available from: [Link]

Sources

- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Monoamine transporters: insights from molecular dynamics simulations [frontiersin.org]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. moleculardevices.com [moleculardevices.com]

- 7. Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. researchgate.net [researchgate.net]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. mdpi.com [mdpi.com]

- 12. In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 14. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

N,4,4-Trimethyl-1-pentanamine hydrochloride molecular weight and chemical structure

An In-depth Technical Guide to N,4,4-Trimethyl-1-pentanamine hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N,4,4-trimethyl-1-pentanamine hydrochloride, a distinct aliphatic amine salt. While this specific compound is not widely documented in commercial or public chemical databases, this paper constructs a detailed profile based on first principles of chemical nomenclature, structural analysis, and established knowledge of related branched-chain amines. This document elucidates the compound's chemical identity, including its molecular structure and weight, and discusses its potential significance within the broader context of medicinal chemistry and organic synthesis. General methodologies for the synthesis of structurally related α-branched amines are presented to provide field-proven insights for researchers. The guide concludes with essential safety and handling considerations derived from analogous compounds.

Chemical Identity and Molecular Structure

N,4,4-Trimethyl-1-pentanamine hydrochloride is the salt formed from the reaction of the secondary amine, N,4,4-trimethyl-1-pentanamine, with hydrochloric acid. The nomenclature defines a unique structure featuring a neopentyl-like tert-butyl group at one end of a carbon chain and an N-methylaminium group at the other, conferring specific steric and electronic properties.

Chemical Structure

The structure is unambiguously derived from its IUPAC name. The parent chain is a pentanamine, with the amine function at position 1. Two methyl groups are located at position 4, and one methyl group is attached to the nitrogen atom. As a hydrochloride salt, the nitrogen atom is protonated and associated with a chloride counter-ion.

Caption: Chemical structure of N,4,4-Trimethyl-1-pentanamine hydrochloride.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been determined. These fundamental properties are crucial for any quantitative experimental work.

| Property | Value | Basis |

| Molecular Formula | C₈H₂₁ClN | Structural |

| Molecular Weight | 166.71 g/mol | Calculated |

| IUPAC Name | N,4,4-trimethylpentan-1-aminium chloride | Nomenclature |

| Canonical SMILES | CC(C)(C)CCCNC(C).[Cl-] | Structural |

| InChI Key | (Not available) | - |

| CAS Registry Number | (Not available) | - |

Note: A specific CAS Registry Number for this compound is not found in major public databases as of early 2026, suggesting it may be a novel or specialized research compound.

Physicochemical and Pharmacological Context

While experimental data for N,4,4-Trimethyl-1-pentanamine hydrochloride is not available, its properties can be inferred from its structure and the behavior of similar molecules.

-

Solubility: As an amine hydrochloride salt, it is expected to be soluble in water and other polar protic solvents due to its ionic nature. Its solubility in nonpolar organic solvents is likely to be low.

-

Basicity: The free base, N,4,4-trimethyl-1-pentanamine, is a secondary amine and is therefore basic. The pKa of its conjugate acid (the N-methylaminium ion) would be expected to be in the range of 10-11, typical for secondary alkylamines.

-

Pharmacological Relevance: α-Branched amines are prevalent motifs in a vast number of approved pharmaceutical agents.[1] These structures are often key components of pharmacophores, interacting with biological targets through hydrogen bonding and ionic interactions.[2] The specific steric hindrance provided by the tert-butyl group in the title compound could be leveraged in drug design to confer selectivity for a particular receptor or enzyme active site.

Synthesis Strategies for Branched Amines

The synthesis of α-branched amines is a critical area of research in medicinal and process chemistry. While a specific, validated protocol for N,4,4-Trimethyl-1-pentanamine hydrochloride is not published, general and robust methods for analogous structures can serve as a blueprint for its synthesis. A common and powerful approach involves the addition of organometallic reagents to imines.[1]

A plausible multi-step synthesis could be envisioned as follows:

Caption: A plausible synthetic workflow for the target compound.

General Experimental Protocol: Reductive Amination (Conceptual)

This conceptual protocol outlines a common strategy for preparing secondary amines, which could be adapted for the free base of the title compound.

-

Aldehyde Preparation: Begin with 4,4-dimethylpentanal. This aldehyde serves as the carbon backbone.

-

Imine Formation: React 4,4-dimethylpentanal with methylamine (CH₃NH₂) in a suitable solvent (e.g., methanol or dichloromethane) to form the corresponding N-methylimine in situ. This reaction is often catalyzed by a mild acid.

-

Reductive Step: Introduce a reducing agent to the reaction mixture. Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are commonly used for their selectivity and mild reaction conditions. The reducing agent reduces the C=N double bond of the imine to a C-N single bond.

-

Work-up and Isolation: After the reaction is complete, quench any remaining reducing agent with water or a dilute acid. Perform a standard aqueous work-up, extracting the free amine product into an organic solvent.

-

Purification: Purify the resulting N,4,4-trimethyl-1-pentanamine free base using distillation or column chromatography.

-

Salt Formation: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and add a stoichiometric amount of hydrochloric acid (often as a solution in ether or isopropanol) to precipitate the desired N,4,4-Trimethyl-1-pentanamine hydrochloride salt. The solid product can then be collected by filtration.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for N,4,4-Trimethyl-1-pentanamine hydrochloride. However, based on the data for analogous aliphatic amine salts, the following precautions are strongly advised.

-

Hazard Classification: Assumed to be an irritant. May cause skin irritation and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Amine salts can be hygroscopic.

-

In case of Exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

N,4,4-Trimethyl-1-pentanamine hydrochloride represents a specific molecular architecture within the broader, pharmaceutically significant class of branched aliphatic amines. While detailed experimental data for this compound is not prevalent in public literature, its core chemical and physical characteristics can be reliably established from its structure. The synthetic pathways and safety protocols applicable to related compounds provide a robust framework for researchers and drug development professionals to synthesize, handle, and explore the potential of this and similar molecules in their scientific endeavors.

References

-

(2022). Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. Available at: [Link]

-

PubChem. N-ethyl-N,4,4-trimethylpentan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

(2018). α-Branched amines by catalytic 1,1-addition of C–H bonds and aminating agents to terminal alkenes. ResearchGate. Available at: [Link]

-

(2026, March 21). Drug design principles - Stereoelectronics. Available at: [Link]

-

NIST. 2-Pentanamine, 2,4,4-trimethyl-. NIST Chemistry WebBook. Available at: [Link]

-

ACS Publications. (2009, September 21). Three-Component Synthesis of α-Branched Amines under Barbier-like Conditions. The Journal of Organic Chemistry. Available at: [Link]

Sources

A Technical Guide to the Pharmacokinetic Profiling of N,4,4-Trimethyl-1-pentanamine hydrochloride

Abstract

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on a thorough understanding of its interaction with a biological system.[1][2] Pharmacokinetics (PK), the study of what the body does to a drug, provides the foundational data for this understanding.[1] This guide presents a comprehensive, in-depth framework for the pharmacokinetic profiling of N,4,4-Trimethyl-1-pentanamine hydrochloride, treated here as a novel compound. We will navigate the strategic planning, in-vivo execution, bioanalytical challenges, and data interpretation required to build a robust PK profile. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental design choices to ensure scientific integrity and actionable outcomes.

Introduction: Characterizing a Novel Alkylamine

N,4,4-Trimethyl-1-pentanamine hydrochloride is a small molecule alkylamine. For the purpose of this guide, it is considered a New Chemical Entity (NCE), meaning its absorption, distribution, metabolism, and excretion (ADME) properties are unknown.[2] Early-stage PK profiling is paramount; it allows for the identification of potential liabilities (e.g., poor absorption, rapid clearance) that could terminate development, thereby saving significant resources.[1] A well-designed initial PK study provides essential parameters that inform dose selection for subsequent efficacy and toxicology studies.[3]

The structure of N,4,4-Trimethyl-1-pentanamine—a primary amine with a branched alkyl chain—presents specific analytical challenges. It lacks a strong chromophore for UV detection and is relatively polar, necessitating a tailored bioanalytical approach, which will be a core focus of this guide.

Physicochemical Properties: The Blueprint for PK Study Design

Before any in vivo work, a preliminary assessment of the compound's physicochemical properties is crucial as it dictates formulation strategy and analytical method development.[4]

| Property | Predicted Value / Consideration | Rationale & Impact on Study Design |

| Molecular Weight | ~143.27 g/mol (free base) | Low molecular weight suggests potential for good membrane permeability. |

| pKa | Estimated ~10-11 | As a primary amine, it will be predominantly protonated (charged) at physiological pH (~7.4). This can impact membrane crossing and dictates the need for a pH-controlled formulation for consistent absorption. |

| logP (Lipophilicity) | Estimated ~2.5-3.5 | Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability. This value guides the choice of extraction technique (e.g., LLE vs. SPE) in sample preparation.[5] |

| Aqueous Solubility | Expected to be higher for the hydrochloride salt form. | Solubility in the chosen vehicle must be confirmed to ensure complete dissolution for accurate dosing. |

Note: The values for pKa and logP are estimations for a similar structural class and should be experimentally determined for the specific NCE.

The Strategic Framework: In Vivo Study Design

The primary goal of the initial PK study is to determine fundamental parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[6] A well-controlled study in a rodent model (e.g., Sprague Dawley rat) is the industry standard for this first assessment.[3][7]

Experimental Protocol: Rodent Pharmacokinetic Study

This protocol outlines a standard design for a discrete (non-cassette) PK study in rats.

-

Animal Model: Male Sprague Dawley rats (n=3-4 per group), weight-matched.

-

Acclimation: Animals are acclimated for at least 3 days with free access to food and water. A pre-study fast (overnight) is required for the oral group to ensure consistent gastric emptying.

-

Formulation:

-

Intravenous (IV): N,4,4-Trimethyl-1-pentanamine HCl dissolved in 0.9% saline to a final concentration of 1 mg/mL. The solution must be sterile-filtered.

-

Oral (PO): N,4,4-Trimethyl-1-pentanamine HCl dissolved in a suitable vehicle (e.g., water or 0.5% methylcellulose) to a final concentration of 2 mg/mL.

-

-

Dosing:

-

IV Group: Administer a 1 mg/kg bolus dose via the lateral tail vein. The slow infusion rate is critical to prevent acute toxicity.

-

PO Group: Administer a 10 mg/kg dose via oral gavage. The higher dose accounts for potential poor absorption.

-

-

Blood Sampling:

-

Collect ~100 µL of blood from a cannulated vessel (e.g., jugular vein) or via sparse sampling from the tail vein at pre-defined time points.[8]

-

IV Time Points: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

PO Time Points: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

-

Rationale: The early time points are essential to capture the rapid distribution phase after IV administration and the absorption peak (Cmax) after oral dosing. Later points define the elimination phase.

-

-

Sample Processing:

-

Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Immediately centrifuge at 4°C (~2000 x g for 10 minutes) to separate plasma.

-

Aspirate the supernatant (plasma) into clearly labeled cryovials.

-

Store samples at -80°C pending bioanalysis. This is critical to ensure analyte stability.

-

Bioanalytical Method: LC-MS/MS Quantification

The quantification of N,4,4-Trimethyl-1-pentanamine in plasma requires a highly selective and sensitive method. Given its chemical nature, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol: Sample Preparation (Protein Precipitation)

Protein Precipitation (PPT) is a straightforward and effective initial approach for cleaning up plasma samples.[5]

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

Aliquot: In a 96-well plate or microcentrifuge tubes, aliquot 50 µL of each sample.

-

Internal Standard (IS) Spiking: Add 10 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte in methanol) to all samples except for the blank matrix.

-

Precipitation: Add 200 µL of cold acetonitrile (a 4:1 ratio of solvent to plasma) to each well. The organic solvent denatures and precipitates the plasma proteins.

-

Mix & Centrifuge: Seal the plate and vortex for 2 minutes. Centrifuge at ~4000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a new plate.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). This step concentrates the analyte and ensures compatibility with the LC system.

-

Analysis: Seal the plate and inject it into the LC-MS/MS system.

Protocol: LC-MS/MS Conditions

-

LC System: UPLC/HPLC system.

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar amines to achieve good retention. Alternatively, a C18 column with an ion-pairing agent in the mobile phase can be used.[9]

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid

-

B: Acetonitrile with 0.1% Formic Acid

-

Rationale: Formic acid aids in the positive ionization of the amine in the mass spectrometer source.

-

-

Gradient: A gradient elution starting with a low percentage of organic phase (B) to retain the polar analyte on the HILIC column, then ramping up to elute it.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Analyte Transition (Example): Q1 (Precursor Ion) m/z 144.2 → Q3 (Product Ion) m/z 86.1

-

IS Transition: A corresponding shift based on the stable isotope label.

-

Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the analyte, filtering out background noise.[10]

-

Bioanalytical Method Validation

The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA or ICH M10) to ensure the reliability of the data.[11][12][13][14]

| Validation Parameter | Purpose & Acceptance Criteria |

| Selectivity/Specificity | Ensures no interference from endogenous matrix components at the retention time of the analyte. Response in blank matrix should be <20% of the LLOQ response.[12] |

| Calibration Curve & Linearity | Demonstrates the relationship between concentration and instrument response. A minimum of 6 non-zero standards are used. The curve should have a correlation coefficient (r²) ≥ 0.99.[11] |

| Accuracy & Precision | Determines the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels. Accuracy: within ±15% of nominal (±20% at LLOQ). Precision: ≤15% RSD (≤20% at LLOQ).[11][12] |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[11] |

| Stability | Evaluates the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage) to ensure sample integrity. Analyte concentration should be within ±15% of the nominal concentration.[12] |

Data Analysis and Interpretation

Once plasma concentrations are determined, pharmacokinetic parameters are calculated using Non-Compartmental Analysis (NCA).[15][16] This model-independent approach relies on the application of the trapezoidal rule to calculate the Area Under the Curve (AUC).[17][18]

Key Pharmacokinetic Parameters (NCA)

The following parameters are calculated for both IV and PO administration routes using software like Phoenix® WinNonlin®.[8][19]

| Parameter | Description & Formula | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the rate and extent of absorption. |

| Tmax | Time at which Cmax is observed. | Indicates the speed of absorption. |

| AUC(0-t) | Area under the concentration-time curve from time 0 to the last measurable time point. | Represents total drug exposure over the measured time period. |

| AUC(0-inf) | AUC extrapolated to infinity. AUC(0-t) + Clast/λz | Represents total drug exposure after a single dose. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. ln(2)/λz | Determines the dosing interval and time to reach steady state. |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time. Dose_IV / AUC(0-inf)_IV | A measure of the body's efficiency in eliminating the drug. |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes. CL / λz | Indicates the extent of drug distribution into tissues versus plasma. |

| F% (Oral Bioavailability) | Fraction of the oral dose that reaches systemic circulation. (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | A critical parameter for determining the viability of an oral dosage form. |

Exploratory Metabolite Identification

Beyond quantifying the parent drug, an exploratory analysis to identify major metabolites is a vital next step. This is typically performed on pooled plasma samples from later time points, as well as on urine and feces, using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap).[20][21]

Potential Metabolic Pathways for N,4,4-Trimethyl-1-pentanamine:

-

Phase I Metabolism:

-

Oxidative Deamination: The primary amine could be oxidized to an aldehyde, followed by further oxidation to a carboxylic acid.

-

Hydroxylation: Oxidation at one of the alkyl carbons.

-

-

Phase II Metabolism:

-

Glucuronidation: Conjugation of a glucuronic acid moiety to the primary amine, increasing water solubility for excretion.

-

These investigations provide a more complete picture of the drug's disposition and can identify metabolites that may be pharmacologically active or potentially toxic.

Conclusion: Synthesizing a Complete Profile

The successful execution of the protocols outlined in this guide will yield a comprehensive initial pharmacokinetic profile of N,4,4-Trimethyl-1-pentanamine hydrochloride. This data package, encompassing absorption, distribution, clearance, and oral bioavailability, is fundamental for decision-making in drug development. It provides the empirical foundation needed to design efficacious dosing regimens, anticipate potential drug-drug interactions, and proceed with confidence into further preclinical and, ultimately, clinical studies.

References

-

Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis. (Source: N/A, URL: [Link])

-

How do I interpret non-compartmental analysis (NCA) results? (Source: Patsnap Synapse, URL: [Link])

-

Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. (Source: PMC, URL: [Link])

-

Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. (Source: JoVE, URL: [Link])

-

Noncompartmental Analysis. (Source: MathWorks, URL: [Link])

-

Essential FDA Guidelines for Bioanalytical Method Validation. (Source: N/A, URL: [Link])

-

Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (Source: ResearchGate, URL: [Link])

-

Expert DMPK solutions: tailored in vivo PK studies across multiple species. (Source: Nuvisan, URL: [Link])

-

ICH, FDA Bioanalytical Method Validation And Qualification Services. (Source: NorthEast BioLab, URL: [Link])

-

Pharmacokinetics (PK) and In Vivo Studies. (Source: Paraza Pharma Inc, URL: [Link])

-

In vivo Pharmacokinetic Studies | Dog and Rodent PK. (Source: Aurigene Pharmaceutical Services, URL: [Link])

-

Pharmacokinetics Studies in Mice or Rats. (Source: Enamine, URL: [Link])

-

Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery. (Source: N/A, URL: [Link])

-

bioanalytical method validation and study sample analysis m10. (Source: ICH, URL: [Link])

-

N-ethyl-N,4,4-trimethylpentan-1-amine. (Source: PubChem, URL: [Link])

-

Exploratory metabolomic study to identify blood-based biomarkers as a potential screen for colorectal cancer. (Source: PubMed, URL: [Link])

-

ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (Source: PubMed, URL: [Link])

-

Bioanalytical Method Validation - Guidance for Industry. (Source: FDA, URL: [Link])

-

Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. (Source: ACS Publications, URL: [Link])

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (Source: PMC, URL: [Link])

-

Drug Development Based on New Chemical Entities. (Source: Prime Scholars, URL: [Link])

-

Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. (Source: ACS Publications, URL: [Link])

-

Pharmacokinetics Profiler (PhaKinPro): Model Development, Validation, and Implementation as a Web Tool for Triaging Compounds with Undesired Pharmacokinetics Profiles. (Source: ACS Publications, URL: [Link])

-

Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels. (Source: MetwareBio, URL: [Link])

-

Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. (Source: PMC, URL: [Link])

-

A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (Source: PMC, URL: [Link])

-

Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (Source: N/A, URL: [Link])

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (Source: LCGC International, URL: [Link])

-

Small Molecule Method Development Strategies with Chad Christianson. (Source: Bioanalysis Zone, URL: [Link])

-

4-Methyl-N-(4-methylpentyl)-1-pentanamine. (Source: PubChem, URL: [Link])

-

4-methyl-1-pentanamine. (Source: NIST WebBook, URL: [Link])

-

Chemical Properties of 1-Pentanamine (CAS 110-58-7). (Source: Cheméo, URL: [Link])

Sources

- 1. Pharmacokinetics in New Drug Development: Key to Advancing Drug Discovery [pharmacores.com]

- 2. primescholars.com [primescholars.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]

- 7. nuvisan.com [nuvisan.com]

- 8. parazapharma.com [parazapharma.com]

- 9. LC-MS Metabolomics Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. nebiolab.com [nebiolab.com]

- 13. database.ich.org [database.ich.org]

- 14. fda.gov [fda.gov]

- 15. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]

- 16. Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. humapub.com [humapub.com]

- 18. jove.com [jove.com]

- 19. mathworks.com [mathworks.com]

- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]

Preclinical Characterization of N,4,4-Trimethyl-1-pentanamine Hydrochloride: Receptor Binding Affinity and Kinetic Profiling

Executive Summary

The pharmacological landscape of aliphatic amines has historically been under-characterized, often overshadowed by their aromatic counterparts (e.g., phenylethylamines). However, recent structural biology advancements have illuminated the critical role of aliphatic trace amines as potent neuromodulators, primarily acting through the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters[1].

This technical guide establishes a rigorous, self-validating methodological framework for evaluating the receptor binding affinity and kinetic profile of N,4,4-Trimethyl-1-pentanamine hydrochloride (NTPA-HCl) . By synthesizing structure-activity relationship (SAR) hypotheses with advanced Surface Plasmon Resonance (SPR) and radioligand binding workflows, we provide a comprehensive blueprint for characterizing highly lipophilic, low-molecular-weight aliphatic amines in early-stage drug discovery.

Structural Pharmacology & Target Hypothesis

NTPA-HCl is a secondary aliphatic amine characterized by a 5-carbon chain, an N-methyl group, and significant steric bulk at the 4-position (4,4-dimethyl). Based on established SAR models for TAAR1 agonists, the binding pocket of TAAR1 is anatomically divided into two distinct regions: the Primary Amino Recognition Pocket (PARP) and the Secondary Binding Pocket (SBP)[2].

-

PARP Interaction: The secondary amine of NTPA-HCl is hypothesized to form a critical salt bridge and hydrogen bond network with the highly conserved Aspartic Acid residue (Asp102/Asp103) within the PARP[2],[3]. This interaction is the fundamental trigger for Gαs-protein coupling.

-

SBP Interaction: The lipophilic 4,4-dimethylpentyl tail is projected to project into the hydrophobic SBP. The steric hindrance of the tert-butyl-like moiety likely restricts rotational degrees of freedom, potentially increasing the residence time ( τ ) within the receptor pocket compared to linear aliphatic amines.

Fig 1: Gs-coupled signaling cascade following NTPA-HCl binding to the TAAR1 receptor.

High-Throughput Binding Assay Workflows

To establish a highly trustworthy data package, binding affinity must be evaluated through orthogonal methods: Equilibrium thermodynamics (Radioligand Binding) and real-time kinetics (SPR).

Radioligand Competition Binding (Equilibrium Affinity)

This assay determines the equilibrium inhibition constant ( Ki ) of NTPA-HCl at TAAR1, Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

Step-by-Step Methodology:

-

Membrane Preparation: Harvest HEK293 cells stably expressing hTAAR1. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

-

Assay Buffer Formulation: Resuspend the pellet in assay buffer containing 0.1% Bovine Serum Albumin (BSA).

-

Causality Check: NTPA-HCl is highly lipophilic. Without BSA acting as a lipid sink, the compound will adhere to the polystyrene walls of the 96-well plate, artificially deflating the free ligand concentration and yielding false-negative affinities.

-

-

Incubation: Incubate 50 µg of membrane protein with 2 nM [3H] -RO5166017 (a known TAAR1 ligand) and varying concentrations of NTPA-HCl (10 pM to 10 µM) for 120 minutes at 25°C to ensure thermodynamic equilibrium.

-

Filtration & Self-Validation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

-

Causality Check: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged NTPA-HCl protonated amine.

-

Self-Validation: Include 10 µM unlabeled RO5166017 in control wells to define Non-Specific Binding (NSB). The assay is only validated if the Specific Binding window is >80% of total binding.

-

-

Analysis: Calculate IC 50 using non-linear regression, converting to Ki via the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR) Kinetics (Dynamic Affinity)

While Ki provides equilibrium data, SPR is required to resolve the association ( kon ) and dissociation ( koff ) rate constants, which dictate the in vivo duration of action[4].

Step-by-Step Methodology:

-

Chip Activation: Activate a CM5 dextran sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min[4].

-

Receptor Immobilization: Inject lipid-nanodisc-solubilized TAAR1 diluted in 10 mM sodium acetate (pH 4.5) until an immobilization level of ~2500 Response Units (RU) is achieved[4].

-

Surface Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

-

Causality Check: Ethanolamine quenches unreacted NHS esters. If omitted, the primary and secondary amines of NTPA-HCl will covalently bond to the chip, destroying the kinetic sensorgram and causing irreversible baseline drift[4].

-

-

Analyte Injection (Kinetics): Inject NTPA-HCl in a multi-cycle kinetic format (3.125 nM to 100 nM).

-

Causality Check: Use a high flow rate of 50 µL/min. Low flow rates induce mass transport limitations, where the binding rate is artificially bottlenecked by the diffusion of the analyte from the bulk buffer to the sensor surface, leading to inaccurate kinetic constants[5].

-

Fig 2: Surface Plasmon Resonance (SPR) workflow for NTPA-HCl binding kinetics.

Functional Validation: cAMP Accumulation Assay

Binding affinity does not equate to functional efficacy. Because TAAR1 is a Gs/Gq-coupled receptor[2], binding must be correlated with intracellular cAMP accumulation to classify NTPA-HCl as an agonist, antagonist, or inverse agonist.

Self-Validating Protocol:

-

Assay System: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

-

Internal Controls: Every 384-well plate must contain:

-

Receptor-Independent Positive Control: 10 µM Forskolin (directly activates adenylyl cyclase, validating cell viability and assay reagents).

-

Reference Standard: 1 µM RO5166017 (defines 100% Emax for TAAR1).

-

-

Quality Control: The assay is rejected if the Z'-factor is <0.6 , ensuring robust signal-to-noise ratio and reproducible causality between NTPA-HCl concentration and cAMP output.

Quantitative Data Summary

The following table synthesizes the hypothetical preclinical binding profile of NTPA-HCl, demonstrating high affinity for TAAR1 with secondary off-target interactions at monoamine transporters, a common profile for aliphatic amines.

| Target Receptor / Transporter | Assay Methodology | Ki (nM) | KD (SPR) (nM) | Efficacy ( Emax %) | Functional Classification |

| hTAAR1 | Radioligand / SPR | 42.5 ± 3.1 | 45.2 | 92% | Full Agonist |

| hDAT | Radioligand | 315.0 ± 12.4 | N/A | N/A | Reuptake Inhibitor |

| hNET | Radioligand | 890.5 ± 45.2 | N/A | N/A | Weak Inhibitor |

| 5-HT1A | Radioligand | >10,000 | N/A | 0% | Non-Binder |

Note: Ki values derived from Cheng-Prusoff transformations of IC50 data. Emax normalized to RO5166017.

References

-

In Silico Discovery of Novel Potent Trace Amine-Associated Receptor TAAR1 Agonists as Promising Drug Candidates for the Treatment of Schizophrenia | Journal of Medicinal Chemistry Source: acs.org URL:[Link][2]

-

Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC Source: nih.gov URL:[Link][4]

-

On the Use of Surface Plasmon Resonance Biosensing to Understand IgG-FcγR Interactions Source: mdpi.com URL:[Link][5]

-

Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC Source: nih.gov URL:[Link][3]

-

Opportunities and challenges in the design of selective TAAR1 agonists: an editorial Source: tandfonline.com URL:[Link][1]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the Use of Surface Plasmon Resonance Biosensing to Understand IgG-FcγR Interactions [mdpi.com]

Navigating Early Stage Drug Development: A Technical Guide to the Metabolic Stability of N,4,4-Trimethyl-1-pentanamine hydrochloride in Human Liver Microsomes

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of preclinical drug development, understanding a compound's metabolic fate is a critical determinant of its potential success. This guide provides a comprehensive, technically-focused framework for assessing the metabolic stability of N,4,4-Trimethyl-1-pentanamine hydrochloride using human liver microsomes (HLMs). While specific metabolic data for this compound is not extensively published, the principles and methodologies outlined herein are grounded in established best practices for in vitro drug metabolism studies and are broadly applicable to novel chemical entities, particularly aliphatic amines.

Introduction: The Imperative of Metabolic Stability

The metabolic stability of a drug candidate, defined as its susceptibility to biotransformation, is a cornerstone of its pharmacokinetic profile.[1] It directly influences key parameters such as in vivo half-life and intrinsic clearance (CLint), which dictate dosing regimens and the potential for drug-drug interactions.[1][2] The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, abundant in the endoplasmic reticulum, playing a central role in the biotransformation of a vast array of xenobiotics.[3][4][5][6][7] Human liver microsomes, which are subcellular fractions rich in these Phase I enzymes, offer a robust, high-throughput, and cost-effective in vitro model to predict hepatic clearance and rank order compounds in early discovery phases.[1][3][8][9]

For N,4,4-Trimethyl-1-pentanamine, an aliphatic amine, understanding its interaction with CYP enzymes is paramount. The metabolism of primary aliphatic amines can proceed through various pathways, including N-oxidation and the formation of imine intermediates.[10][11][12] This guide will equip researchers with the foundational knowledge and a detailed protocol to rigorously evaluate the metabolic liability of this and similar compounds.

Foundational Principles of the HLM Assay

The in vitro metabolic stability assay quantifies the disappearance of a parent compound over time when incubated with HLMs in the presence of necessary cofactors.[9] The primary cofactor for CYP-mediated reactions is NADPH.[8][13]

The experimental design hinges on several key considerations:

-

Enzyme Source: Pooled human liver microsomes from multiple donors are recommended to average out inter-individual variability in enzyme expression and activity.[3]

-

Cofactor: An NADPH-regenerating system or a sufficient concentration of NADPH is essential to sustain enzymatic activity throughout the incubation period.[8]

-

Linearity: The experiment must be conducted under conditions of linearity with respect to both time and microsomal protein concentration to ensure that the observed depletion rate is directly proportional to the intrinsic clearance.

-

Controls: The inclusion of appropriate positive and negative controls is non-negotiable for validating the assay's performance. A compound with a known metabolic profile (e.g., verapamil, testosterone) serves as a positive control, while incubations without the NADPH cofactor control for non-enzymatic degradation.[14]

Experimental Workflow: A Step-by-Step Protocol

This protocol provides a detailed methodology for assessing the metabolic stability of N,4,4-Trimethyl-1-pentanamine hydrochloride.

Materials and Reagents

| Material | Specifications |

| Test Compound | N,4,4-Trimethyl-1-pentanamine hydrochloride |

| Human Liver Microsomes | Pooled, from a reputable supplier (e.g., XenoTech, Corning) |

| Buffer | 100 mM Potassium Phosphate Buffer, pH 7.4 |

| Cofactor | NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH stock |

| Positive Control | Verapamil or Dextromethorphan (1 mM stock in DMSO) |

| Quenching Solution | Acetonitrile containing an appropriate internal standard |

| Analytical System | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |

Detailed Experimental Procedure

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of N,4,4-Trimethyl-1-pentanamine hydrochloride in a suitable solvent (e.g., DMSO). Subsequent dilutions should be made to achieve a final incubation concentration of 1 µM. The final concentration of the organic solvent in the incubation mixture should be kept below 1% to avoid enzyme inhibition.[15]

-

Thaw the pooled human liver microsomes on ice.[9] Prepare a working stock solution of microsomes in 100 mM potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL in the incubation.[3][8][9]

-

Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.[14][15]

-

Initiate the metabolic reaction by adding the NADPH solution to the pre-warmed mixture.[8][15]

-

Incubate the reaction mixture at 37°C with gentle agitation.[15]

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of cold acetonitrile (containing the internal standard).[9][15] The zero-minute time point serves as the initial concentration baseline.

-

-

Sample Processing and Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.[14][15]

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

-

Quantify the remaining concentration of N,4,4-Trimethyl-1-pentanamine at each time point using a validated LC-MS/MS method. The development of a robust analytical method is crucial, especially for aliphatic amines which can be challenging to retain and detect without derivatization.[16][17][18][19]

-

Visualization of the Experimental Workflow

Caption: Workflow for the HLM metabolic stability assay.

Data Analysis and Interpretation

The primary output of the assay is the concentration of the parent compound remaining at each time point. This data is then used to calculate key metabolic stability parameters.

-

Plotting the Data: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.[8][9]

-

Determining the Rate Constant (k): The slope of the linear regression line from the plot represents the elimination rate constant (k).

-

Calculating In Vitro Half-Life (t½): The in vitro half-life is the time it takes for 50% of the compound to be metabolized and is calculated using the following equation:

-

t½ = 0.693 / k

-

-

Calculating Intrinsic Clearance (CLint): Intrinsic clearance represents the maximal metabolic capacity of the liver for a given compound.[1] It is calculated as follows:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of microsomal protein (mg))

-

Tabulated Summary of Expected Data

| Parameter | Description | Unit |

| t½ | In vitro half-life | min |

| CLint | Intrinsic Clearance | µL/min/mg protein |

The calculated CLint can then be scaled to predict in vivo hepatic clearance, although it's important to acknowledge that in vitro to in vivo extrapolation can sometimes lead to underpredictions.[1][20]

Potential Metabolic Pathways of N,4,4-Trimethyl-1-pentanamine

Based on its structure as a primary aliphatic amine, several metabolic pathways mediated by CYP enzymes are plausible.

Caption: Potential metabolic pathways of a primary aliphatic amine.

Troubleshooting and Scientific Integrity

A self-validating system is crucial for the trustworthiness of the generated data.

| Potential Issue | Troubleshooting Step | Rationale |

| High variability between replicates | Ensure proper mixing and temperature control. | Inconsistent conditions can lead to variable enzyme activity. |

| No metabolism of the positive control | Verify the activity of the microsomes and the integrity of the NADPH solution.[14] | This indicates a fundamental issue with the assay system. |

| Rapid disappearance of the test compound in the absence of NADPH | Investigate chemical instability in the buffer or binding to the plate. | Differentiates enzymatic degradation from other forms of loss. |

| Disappearance rate is too fast to measure accurately | Reduce the microsomal protein concentration or shorten the incubation time points.[14] | Ensures the measurement is within the linear range of the assay. |

Conclusion: A Foundation for Informed Decisions

The metabolic stability of N,4,4-Trimethyl-1-pentanamine hydrochloride, as determined by the human liver microsomal assay, is a critical piece of data that will inform its progression through the drug discovery pipeline. A thorough and well-executed assay, as detailed in this guide, provides a reliable in vitro assessment of hepatic clearance, enabling researchers to make data-driven decisions. While in vitro models are a simplification of the complex in vivo environment, they are an indispensable tool for identifying and weeding out compounds with unfavorable pharmacokinetic properties early in the development process, ultimately saving time and resources. Adherence to rigorous scientific principles and a deep understanding of the underlying biochemistry are paramount to generating high-quality, translatable data.

References

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. [Link]

-

IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

-

Expert Opinion on Drug Metabolism & Toxicology. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions?. [Link]

-

PubMed. (2006). Validation of in vitro cell models used in drug metabolism and transport studies; genotyping of cytochrome P450, phase II enzymes and drug transporter polymorphisms in the human hepatoma (HepG2), ovarian carcinoma (IGROV-1) and colon carcinoma (CaCo-2, LS180) cell lines. [Link]

-

Mercell. Metabolic stability in liver microsomes. [Link]

-

Regulations.gov. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies Guidance for Industry. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

-

Evotec. Microsomal Stability. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

-

BS Publications. Guidance for Industry. [Link]

-

ResearchGate. (2024). LC/MS/MS detection of short-chain aliphatic amines in glazing agents for fruit coating. [Link]

-

wjpls.org. (2025). IN VITRO TESTS FOR PREDICTING DRUG DRUG INTERACTIONS. [Link]

-

ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay. [Link]

-

CDC Stacks. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and ß-Methylamino-L-alani. [Link]

-

National Center for Biotechnology Information. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. [Link]

-

National Center for Biotechnology Information. (2007). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. [Link]

-

Kingston University London Research Repository. (2022). Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. [Link]

-

PubMed. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. [Link]

-

U.S. Food and Drug Administration. (2020). Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

-

PubMed. (1987). Primary aliphatic amine metabolism: the formation of a stable imine metabolite. [Link]

-

ResearchGate. Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes. [Link]

-

National Center for Biotechnology Information. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. [Link]

-

Chromatography Forum. (2015). amine analysis by LC-MS. [Link]

-

Domainex. Microsomal Clearance/Stability Assay. [Link]

-

ResearchGate. In vitro half-life and intrinsic clearance (CL int ) with predicted in.... [Link]

-

MDPI. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. [Link]

-

bioRxiv. (2022). An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods. [Link]

-

Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

-

Arhiv za higijenu rada i toksikologiju. (2019). Metabolic stability and its role in the discovery of new chemical entities. [Link]

-

JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. [Link]

-

National Center for Biotechnology Information. (2025). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. [Link]

-

National Center for Biotechnology Information. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]

-

ACS Publications. (2024). Enhancing Multi-species Liver Microsomal Stability Prediction through Artificial Intelligence. [Link]

-

Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. [Link]

-

ResearchGate. Metabolic stability of selected compounds in human liver microsomes. [Link]

-

MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. [Link]

-

National Center for Biotechnology Information. (2025). MetaboGNN: predicting liver metabolic stability with graph neural networks and cross-species data. [Link]

-

MDPI. (2017). In Vitro Phase I Metabolism of CRV431, a Novel Oral Drug Candidate for Chronic Hepatitis B. [Link]

-

AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods. [https://www.azonetwork.com/exhibitions/ tackling-metabolism-issues-in-drug-discovery-with-in-silico-methods]([Link] tackling-metabolism-issues-in-drug-discovery-with-in-silico-methods)

-

PubChem. 4-Methyl-N-(4-methylpentyl)-1-pentanamine. [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. tandfonline.com [tandfonline.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. oyc.co.jp [oyc.co.jp]

- 5. mdpi.com [mdpi.com]

- 6. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 9. mercell.com [mercell.com]

- 10. Primary aliphatic amine metabolism: the formation of a stable imine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. bspublications.net [bspublications.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. stacks.cdc.gov [stacks.cdc.gov]

- 18. waters.com [waters.com]

- 19. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity and safety profile of N,4,4-Trimethyl-1-pentanamine hydrochloride in animal models

An In-depth Technical Guide for Establishing the Toxicity and Safety Profile of Novel Aliphatic Amines, with N,4,4-Trimethyl-1-pentanamine hydrochloride as a Case Study

Foreword for the Research Professional

In the landscape of chemical and pharmaceutical development, the rigorous evaluation of a novel compound's safety is the bedrock upon which its potential utility is built. This guide is structured for the discerning researcher, scientist, and drug development professional, providing a strategic and methodological framework for establishing the toxicity profile of a new chemical entity.

Given the absence of a comprehensive, publicly available toxicological dossier for N,4,4-Trimethyl-1-pentanamine hydrochloride, this document will proceed as a proactive, procedural whitepaper. Rather than merely presenting existing data, we will construct the scientific narrative and experimental roadmap that a senior toxicologist or project lead would follow to characterize this, or any similar, novel aliphatic amine. We will lean on internationally recognized protocols, primarily the OECD Guidelines for the Testing of Chemicals, to ensure our approach is grounded in authoritative, validated methodologies. The causality behind experimental choices will be emphasized, providing not just the 'what' but the critical 'why' at each stage of the safety assessment.

Pre-clinical Safety Evaluation: Foundational Principles

The journey from a promising molecule to a characterized compound necessitates a tiered, systematic evaluation of its potential hazards. The primary objective is to identify potential target organs for toxicity, determine a No-Observed-Adverse-Effect Level (NOAEL), and assess the compound's genotoxic potential. This process begins with acute studies to determine immediate hazards and inform dose selection for longer-term studies, followed by sub-chronic and genotoxicity assessments.

The following sections detail the essential experimental protocols, the rationale for their design, and the expected data outputs for a compound like N,4,4-Trimethyl-1-pentanamine hydrochloride.

Acute Oral Toxicity Assessment

The initial step in any safety profile is to understand the effects of a single, high-dose exposure. This provides critical information on the intrinsic toxicity of the compound, helps classify it for handling and transport regulations, and, most importantly, guides the dose selection for subsequent, repeated-dose studies.[1][2]

Rationale and Strategic Selection of Method